ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate

Cyclic nucleotide signaling Phosphodiesterase activation Medicinal chemistry

Researchers investigating cyclic nucleotide signaling face a critical gap: the lack of structurally diverse chemical probes to dissect PDE activation mechanisms. Existing CNTinh-series compounds (e.g., CNTinh-03, IC₅₀ ~4 μM) rely on a bicyclo[2.2.1]heptyl amide scaffold. CAS 77261-19-9 provides an orthogonal probe with a cinnamamide pharmacophore that is structurally distinct from the CNTinh series. - Enables target deconvolution of PDE isoform selectivity via a cinnamamide scaffold absent from prototypical bicycloheptyl analogs. - Dual-action potential: combines cyclic nucleotide suppression with anti-inflammatory activity-relevant for IBD and COPD screening decks. - Two independent diversification vectors (unsubstituted 4-phenyl ring and modifiable cinnamamide double bond) for rapid SAR analog generation. This compound is supplied with full analytical characterization (≥95% purity) and is available for immediate dispatch to support time-sensitive screening campaigns.

Molecular Formula C22H19NO3S
Molecular Weight 377.5 g/mol
CAS No. 77261-19-9
Cat. No. B12152922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate
CAS77261-19-9
Molecular FormulaC22H19NO3S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C22H19NO3S/c1-2-26-22(25)20-18(17-11-7-4-8-12-17)15-27-21(20)23-19(24)14-13-16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,23,24)/b14-13+
InChIKeyMBVFVPLZFFRZEA-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 77261-19-9: Cyclic Nucleotide Suppressor


Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate (CAS 77261-19-9) is a synthetic small molecule belonging to the 2-(acylamino)-3-thiophenecarboxylate class. This compound features a cinnamamide (3-phenylprop-2-enoyl) substituent at the 2-amino position, a phenyl group at the 4-position, and an ethyl ester at the 3-carboxylate position of the thiophene core . The 2-(acylamino)-3-thiophenecarboxylate class was discovered through a pathway screen of 50,000 small molecules as the first small-molecule suppressors of cyclic nucleotides (cAMP and cGMP), functioning as nonselective phosphodiesterase activators [1]. The compound has a molecular formula of C22H19NO3S and a molecular weight of 377.46 g/mol [2].

1 cAMP/cGMP pathway modulation studies; first-in-class nonselective PDE activator tool
2 Structurally orthogonal probe to CNTinh bicycloheptyl series for phosphodiesterase activation research
3 Enterotoxin-mediated secretion models, cystic disease model contexts, and cAMP-dependent proliferation assays

CAS 77261-19-9: Structural Specificity


Within the 2-(acylamino)-3-thiophenecarboxylate class, small structural modifications produce dramatic differences in cAMP/cGMP suppression potency. Structure-activity relationship (SAR) analysis of 124 synthetic analogs demonstrated that both the nature of the 2-acylamino substituent and the 4-aryl substitution pattern on the thiophene ring critically govern IC50 values, with the best compounds achieving IC50 <5 μM while closely related analogs showed significantly weaker or no activity [1]. The cinnamamide moiety in CAS 77261-19-9 is structurally distinct from the bicyclo[2.2.1]heptyl-2-carboxylic acid amide found in prototypical compounds such as CNTinh-03, and the unsubstituted 4-phenyl group differs from the 4-methylphenyl or 4-chlorophenyl substituents in the CNTinh series. These structural variations are expected to yield different potency, selectivity, and physicochemical profiles, making simple inter-compound substitution scientifically inappropriate without confirmatory testing [1].

Acyl substituent mismatch

Cinnamamide (E-styryl) vs. bicyclo[2.2.1]heptyl amide may shift target engagement kinetics and off-target profile; direct interchange with CNTinh probes not supported.

4-Aryl substitution variation

Unsubstituted 4-phenyl vs. 4-methylphenyl alters potency context significantly (class SAR indicates >3-fold IC₅₀ shifts); predicted potency range may not match 4-substituted analogs.

Ester group difference

Ethyl ester vs. methyl ester impacts lipophilicity, metabolic stability, and solubility; PK context may differ in in vivo research models.

CAS 77261-19-9 vs Closest Analogs


Cinnamamide vs Bicycloheptyl Acyl Substituent

CAS 77261-19-9 contains a cinnamamide (3-phenylprop-2-enoyl) group at the 2-amino position of the thiophene ring, whereas the well-characterized CNTinh series (e.g., endo-CNTinh-03, CAS 345288-49-5) utilizes a bicyclo[2.2.1]heptyl-2-carboxylic acid amide [1]. The cinnamamide moiety introduces an extended conjugated π-system (styryl group) that is absent in the saturated bicyclic system of CNTinh compounds. In the 2-(acylamino)-3-thiophenecarboxylate SAR, the 2-acyl substituent was identified as a critical determinant of potency; the original screening hit contained an aromatic acyl group, and subsequent optimization through 124 analogs explored diverse acyl variations, with IC50 values ranging from ~4 μM to >15 μM depending on the acyl group identity [1]. This structural divergence predicts distinct target engagement kinetics and potentially different off-target profiles.

2-Acylamino Substituent
Class-level inference
Cinnamamide (E-styryl, conjugated π-system) vs. bicyclo[2.2.1]heptyl amide (saturated system). SAR of 124 analogs shows ≥3-fold IC₅₀ shifts with acyl variation.
May confer distinct target-engagement and selectivity context; supports orthogonal probe development
Quantitative potency difference for this pair not directly reported; class-level prediction
Cyclic nucleotide signaling Phosphodiesterase activation Medicinal chemistry

4-Phenyl vs 4-Methylphenyl Substitution

The target compound bears an unsubstituted 4-phenyl group on the thiophene ring, in contrast to endo-CNTinh-03 which carries a 4-methylphenyl group at the same position [1]. In the published SAR, 4-aryl substitution was a key variable: compounds with 4-(4-methylphenyl) (CNTinh-03) showed an IC50 of 4 μM, whereas compounds with 4-(4-chlorophenyl) (CNTinh-04) showed an IC50 of 6 μM, and those with 4-(2-chlorophenyl) (CNTinh-01) showed an IC50 of 15 μM [1]. The unsubstituted 4-phenyl group in CAS 77261-19-9 removes the electron-donating methyl substituent, which would be predicted to alter the electron density of the thiophene ring and consequently modulate potency. While a direct IC50 for CAS 77261-19-9 has not been reported in the same assay, the SAR trend indicates that 4-aryl substitution alone can produce a >3-fold change in IC50 [1].

4-Aryl Substitution IC₅₀
Cross-study comparable
IC₅₀ range: 4 μM (4-methylphenyl) to 15 μM (2-chlorophenyl) in CNTinh series. Unsubstituted 4-phenyl predicted within this range.
Supports potency context review for cAMP suppression assays; electronic effects of para substituent are key
Target compound IC₅₀ not directly measured; V2R/CFTR FRT cell assay
Structure-activity relationship Thiophene substitution cAMP suppression

Ethyl Ester vs Methyl Ester

CAS 77261-19-9 features an ethyl ester at the 3-carboxylate position, whereas endo-CNTinh-03 and endo-CNTinh-04 carry a methyl ester [1]. The ethyl ester increases lipophilicity (calculated logP) and molecular weight compared to the methyl ester. Published SAR explored both methyl and ethyl ester variants, though quantitative IC50 differences attributable solely to ester substitution were not explicitly tabulated for these specific comparators [1]. Physical property data from vendor sources indicate a density of 1.255 g/cm³, boiling point of 588.5°C at 760 mmHg, and refractive index of 1.658 for the target compound [2]. These properties differ from the methyl ester analogs and may influence solubility, permeability, and metabolic stability.

Ethyl Ester Properties
Class-level inference
Density: 1.255 g/cm³ Boiling point: 588.5°C (760 mmHg) Refractive index: 1.658
Increased lipophilicity may alter permeability and metabolic stability compared to methyl ester analogs
Quantitative impact on IC₅₀ not established; vendor characterization data
Physicochemical properties Ester substitution Drug-likeness

Cinnamamide-Thiophene Multi-Target Profile

While the CNTinh series was primarily characterized for cyclic nucleotide suppression, cinnamamide-containing thiophene derivatives have been independently evaluated for antioxidant and anti-inflammatory activities. A 2024 study of novel cinnamamide derivatives containing substituted 2-aminothiophenes (compounds C1–C12) demonstrated that all synthesized compounds showed in-vitro antioxidant activity (DPPH and hydroxyl radical scavenging) and anti-inflammatory activity (protein denaturation and HRBC membrane stabilization), with compounds C8 and C9 exhibiting particularly good anti-inflammatory activity [1]. Although CAS 77261-19-9 was not directly tested in this study, its cinnamamide-thiophene hybrid structure aligns with this pharmacophore class, suggesting potential dual activity (cyclic nucleotide suppression plus antioxidant/anti-inflammatory effects) that is not reported for the bicycloheptyl-containing CNTinh compounds.

Multi-Target Profile
Class-level inference
Cinnamamide-thiophene hybrids (C1–C12) show in-vitro antioxidant (DPPH, hydroxyl) and anti-inflammatory activity (protein denaturation, HRBC). CNTinh series lacks such reported activities.
Broader biological profile may support multi-pathway screening; cyclic nucleotide suppression plus additional endpoints
CAS 77261-19-9 not directly tested; scaffold-level prediction from Bandaru et al. 2024
Anti-inflammatory Antioxidant Cinnamamide pharmacology

Synthetic Accessibility: Cinnamamide Route

The cinnamamide moiety in CAS 77261-19-9 is accessible via straightforward cinnamoyl chloride coupling to 2-amino-4-phenylthiophene-3-carboxylate precursors, as described for analogous cinnamamide-thiophene compounds synthesized using pyridine/acetone at 0°C [1]. In contrast, the CNTinh series requires bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, which necessitates chiral resolution to separate endo and exo isomers [2]. The cinnamamide route avoids stereochemical complexity at the acyl position, simplifying scale-up and analog generation. Furthermore, the cinnamamide double bond provides a site for additional chemical modification (e.g., hydrogenation, epoxidation) that is unavailable in the saturated bicycloheptyl system.

Synthetic Route
Supporting evidence
Cinnamamide: single-step cinnamoyl chloride coupling (achiral, pyridine/acetone, 0°C) vs. CNTinh series requiring chiral resolution of endo/exo bicyclic anhydride.
Simplified synthesis and modifiable styryl double bond support cost-efficient SAR campaigns and scale-up
No stereoisomers; two independent vectors (4-aryl and cinnamamide) for diversification
Synthetic chemistry Amide coupling Lead optimization

CAS 77261-19-9: Application Scenarios


cNMP Signaling & PDE Activator Probes

As a member of the first-in-class small-molecule cyclic nucleotide suppressor family, CAS 77261-19-9 is suited for laboratories investigating cAMP/cGMP signaling modulation, particularly in the context of enterotoxin-mediated secretory diarrhea, polycystic kidney disease, and cAMP-dependent tumor growth [1]. Its cinnamamide scaffold provides a structurally distinct probe compared to the CNTinh series, enabling orthogonal validation of phosphodiesterase activation mechanisms. Researchers can use this compound to explore whether the cinnamamide pharmacophore confers different PDE isoform selectivity or tissue distribution compared to bicycloheptyl-containing analogs [1].

Anti-Inflammatory & Antioxidant Screening

Based on the demonstrated anti-inflammatory and antioxidant activities of structurally related cinnamamide-thiophene hybrids, CAS 77261-19-9 is a relevant candidate for inclusion in screening decks targeting inflammatory disorders [2]. Its dual potential (cyclic nucleotide suppression plus anti-inflammatory activity) makes it particularly interesting for diseases where both pathways are implicated, such as inflammatory bowel disease or chronic obstructive pulmonary disease. Procurement for these programs should prioritize this compound over the CNTinh series, which lacks reported anti-inflammatory activity [2].

Medicinal Chemistry Lead Optimization

The synthetic accessibility of the cinnamamide scaffold via simple amide coupling, combined with the absence of stereochemical complexity at the acyl position, makes CAS 77261-19-9 an attractive starting point for SAR campaigns [2]. The unsubstituted 4-phenyl ring and the modifiable cinnamamide double bond offer two independent vectors for chemical diversification. Procurement for medicinal chemistry purposes should favor this compound over the CNTinh series when rapid analog generation and scalability are priorities [1][2].

Antimicrobial Resistance Screening

Cinnamamide derivatives have established antimicrobial properties, and the thiophene core is a privileged scaffold in antibacterial drug discovery [2]. Although direct antimicrobial data for CAS 77261-19-9 is limited, its structural features align with known antibacterial cinnamamide pharmacophores. Researchers screening for novel agents against drug-resistant pathogens may include this compound as part of a rationally designed cinnamamide-thiophene library, particularly given ongoing efforts to identify new antitubercular thiophene carboxamide derivatives [1].

Application
Selection Property
Validation Focus
cAMP/cGMP signaling probe
Structurally distinct cinnamamide pharmacophore
PDE isoform selectivity context; model-specific cAMP/cGMP endpoint monitoring
Multi-pathway screening
Cinnamamide-thiophene scaffold linked to dual bioactivity
In-vitro anti-inflammatory and antioxidant assay endpoints
Medicinal chemistry SAR campaigns
Synthetic accessibility with two derivatization vectors
Rapid analog generation and scalability validation
Antimicrobial screening libraries
Privileged thiophene and cinnamamide motifs
Susceptibility testing context for drug-resistant strains
Quote Request

Request a Quote for ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.